1H-Indole-2,3-dione, 7-cyclopropyl-
Description
Structural and Functional Significance of Isatin Scaffolds in Medicinal Chemistry
The isatin nucleus (1H-indole-2,3-dione) serves as a versatile template for designing bioactive molecules. Its core structure comprises a six-membered benzene ring fused to a five-membered pyrrolidone ring, with electron-withdrawing groups (e.g., nitro, halogens) at specific positions (1, 5, 6, 7) that modulate electronic properties and target binding affinity. This scaffold’s functional significance lies in its ability to participate in hydrogen bonding and π-π stacking interactions, which are critical for inhibiting enzymes like carbonic anhydrases, histone deacetylases, and tyrosine kinases.
Structural Features Enabling Biological Activity
- Electronic Distribution : The lactam and keto groups at positions 2 and 3 create a polarized electron-deficient system, facilitating interactions with nucleophilic residues in enzyme active sites.
- Positional Substituents : Modifications at position 7 (e.g., cyclopropyl) enhance hydrophobicity and conformational rigidity, improving binding to lipophilic pockets in targets like carbonic anhydrase IX and XII.
- Hybridization Potential : The isatin core can be conjugated with heterocycles (e.g., triazoles, thiazolidinones) to create hybrids with synergistic bioactivities, such as antiproliferative and enzyme inhibitory effects.
Structure-Activity Relationship (SAR) Insights
SAR studies highlight that substituents at positions 5 and 7 critically influence potency and selectivity:
For example, 7-cyclopropyl isatin derivatives exhibit higher inhibitory activity against intestinal alkaline phosphatase (IALP) compared to non-substituted analogs, with IC₅₀ values as low as 55.70 μM. Similarly, cyclopropyl-tethered hybrids show enhanced α-glucosidase inhibition due to optimized hydrophobic interactions.
Role of Cyclopropane Substituents in Bioactive Molecule Design
The cyclopropane ring, with its strained 60° bond angles and pseudo-aromatic π-character, is a strategic substituent in drug design. Its integration into the isatin scaffold addresses key challenges in medicinal chemistry, including potency, selectivity, and metabolic stability.
Physicochemical and Pharmacological Advantages
- Metabolic Stability : Cyclopropane’s shorter, stronger C–H bonds resist oxidative metabolism compared to alkyl groups like isopropyl, reducing hepatic clearance.
- Conformational Restriction : The planar cyclopropane ring imposes rigidity, aligning functional groups for optimal target binding. This is exemplified in cyclopropyl-tethered isatin-pyrazole hybrids, which show selective inhibition of hCA IX over hCA I/II.
- Lipophilicity Modulation : The cyclopropane group increases hydrophobicity, enhancing penetration into membrane-bound targets (e.g., bacterial enzymes) and improving blood-brain barrier permeability.
Applications in Enzyme Inhibition and Anticancer Therapy
- Carbonic Anhydrase Inhibition : 7-Cyclopropyl isatin derivatives bind selectively to hCA IX and XII via electrostatic interactions between the cyclopropane group and active-site residues (e.g., Lys67/Asp130 in hCA XII), achieving K~i~ values in the nanomolar range.
- Antiproliferative Activity : Cyclopropyl-linked isatin-triazole hybrids exhibit IC₅₀ values <1 μM against colon (SW480), lung (A549), and breast (MCF7, MDA-MB-231) cancer cell lines, surpassing cisplatin. Docking studies suggest interactions with epigenetic regulators like EP300 and LYPLA2, leading to transcriptional downregulation in malignant cells.
SAR Trends in Cyclopropane-Substituted Isatin Derivatives
The cyclopropane substituent’s position and orientation critically influence bioactivity:
These findings underscore the cyclopropane group’s versatility in optimizing pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
7-cyclopropyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-8-3-1-2-7(6-4-5-6)9(8)12-11(10)14/h1-3,6H,4-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVWZFKCFGPYNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C(=CC=C2)C(=O)C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Steps:
Synthesis of 4-Cyclopropylaniline :
- 4-Vinylaniline is subjected to cyclopropanation using the Simmons–Smith reagent (Zn(CH₂I)₂/Cu) or transition metal-catalyzed [2+1] cycloaddition with diazo compounds. For example, diethylzinc and diiodomethane in dichloromethane at 0°C yield the cyclopropane ring.
- Alternative methods include palladium-catalyzed cyclopropanation of 4-bromoaniline with ethylene followed by halogen exchange.
Stollé Cyclization :
Challenges :
- Acidic conditions during Stollé synthesis may destabilize the cyclopropyl ring, leading to ring-opening byproducts.
- Low yields due to competing side reactions at the electron-rich cyclopropane moiety.
Cross-Coupling on Prefunctionalized Isatin Derivatives
This approach leverages transition metal-catalyzed cross-coupling reactions to introduce the cyclopropyl group at the 7-position of a prehalogenated isatin scaffold.
Key Steps:
Protection of Isatin :
Directed Halogenation :
Suzuki–Miyaura Coupling :
Deprotection :
Challenges :
- Limited availability of 7-haloisatin precursors.
- Steric hindrance from the cyclopropyl group reduces coupling efficiency.
Fischer Indole Synthesis with Cyclopropane-Containing Phenylhydrazines
The Fischer indole synthesis constructs the indole ring via acid-catalyzed cyclization of phenylhydrazones. For 7-cyclopropylisatin, this method requires 4-cyclopropylphenylhydrazine as the starting material.
Key Steps:
Synthesis of 4-Cyclopropylphenylhydrazine :
Cyclization with Ketones :
Challenges :
- Poor regioselectivity during cyclization.
- Oxidation steps may degrade the cyclopropyl group.
C–H Activation and Direct Cyclopropanation
Emerging methodologies in C–H functionalization offer a streamlined route to 7-cyclopropylisatin without prehalogenation.
Key Steps:
Palladium-Catalyzed C–H Cyclopropanation :
Oxidative Annulation :
Challenges :
- Requires specialized catalysts and anhydrous conditions.
- Limited substrate scope and scalability.
Comparative Analysis of Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Stollé Synthesis | 30–45% | Straightforward if precursor is available | Acid-sensitive cyclopropane; moderate yields |
| Cross-Coupling | 50–65% | High regioselectivity | Multistep protection/deprotection |
| Fischer Indole | 25–40% | Single-step ring formation | Low selectivity; oxidation instability |
| C–H Activation | 15–30% | No prefunctionalization needed | Low scalability; costly catalysts |
Chemical Reactions Analysis
1H-Indole-2,3-dione, 7-cyclopropyl- undergoes various chemical reactions, including:
Major products formed from these reactions include various substituted indole derivatives, which can have significant biological activities .
Scientific Research Applications
Biological Activities
1H-Indole-2,3-dione, 7-cyclopropyl-, exhibits a range of biological activities that make it a candidate for various therapeutic applications:
- Antiviral Activity : Studies have shown that indole derivatives can inhibit viral replication. For instance, compounds similar to 1H-Indole-2,3-dione have been evaluated for their ability to inhibit hepatitis C virus replication with promising results .
- Anticancer Properties : Research indicates that this compound may possess anticancer properties. Case studies have demonstrated significant growth inhibition in cancer cell lines such as HepG2 and MCF7 .
- Antimicrobial Effects : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, derivatives have been tested for their antibacterial activity comparable to standard treatments like gentamicin .
Case Study 1: Antiviral Screening
A study focused on the antiviral potential of cyclopropyl-fused indole derivatives demonstrated that these compounds could inhibit hepatitis C virus replication at low concentrations (EC50 values around 3 nM) while exhibiting favorable pharmacokinetic profiles .
Case Study 2: Anticancer Activity
In vitro studies evaluated the antiproliferative effects of various indole derivatives on human cancer cell lines. Results indicated that specific structural modifications significantly enhanced anticancer activity, with some compounds showing IC50 values as low as against VEGFR-2 .
Case Study 3: Antimicrobial Testing
Research on the antimicrobial properties of related indole derivatives revealed effective inhibition zones against multiple bacterial strains. This study highlighted the potential for developing new antibiotics based on indole structures .
Therapeutic Potential
The therapeutic applications of 1H-Indole-2,3-dione, 7-cyclopropyl-, extend beyond antiviral and anticancer properties:
- Neuroprotection : Preliminary studies suggest neuroprotective effects in animal models of Alzheimer's disease, indicating improved cognitive function and reduced neuroinflammation markers.
- Anti-inflammatory Effects : Indole derivatives have been explored for their anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 1H-Indole-2,3-dione, 7-cyclopropyl- involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Thiosemicarbazone Derivatives of Indole-2,3-dione
lists multiple thiosemicarbazone-functionalized isatins, such as:
- I-TSC (1H-indole-2,3-dione 3-thiosemicarbazone)
- I-MTSC (N-methylthiosemicarbazone derivative)
- IS-TSC (5-sulfonate-substituted thiosemicarbazone)
Key Differences :
- Biological Activity: Thiosemicarbazones are known for metal chelation and anticancer properties, whereas the 7-cyclopropyl derivative’s activity may focus on receptor modulation due to improved lipophilicity and metabolic stability .
Spiro-Pyrrolidine and Pyrrolizine Derivatives
describes spiro-pyrrolidines synthesized via [3+2]-cycloaddition between isatin and azomethine ylides. These derivatives, such as 4a–n and 6a–n , feature fused heterocyclic systems.
Key Differences :
- Reactivity : The 7-cyclopropyl group may sterically hinder cycloaddition reactions compared to unsubstituted isatin, reducing yields or altering regioselectivity .
- Structural Complexity : Spiro derivatives introduce three-dimensional complexity, whereas the 7-cyclopropyl variant retains a planar indole scaffold .
Halogenated and Nitro-Substituted Derivatives
references 7-chloro-5-nitro-1H-indole-2,3-dione , a derivative with electron-withdrawing substituents.
Key Differences :
- Electronic Properties : The chloro and nitro groups deactivate the aromatic ring, reducing nucleophilic substitution reactivity. In contrast, the cyclopropyl group may slightly activate the ring through σ-π hyperconjugation .
- Applications : Nitro derivatives are often explored as prodrugs (e.g., antimicrobial agents), while cyclopropyl-substituted compounds may target CNS disorders due to enhanced blood-brain barrier penetration .
Spectral and Structural Analysis
NMR and Mass Spectrometry
- 13C-NMR : Unsubstituted isatin’s C-7 resonates at ~109.46 ppm (). The 7-cyclopropyl group is expected to upfield-shift adjacent carbons (e.g., C-7a) due to steric compression, as seen in similar cyclopropyl-containing compounds .
- HRMS: The 7-cyclopropyl derivative’s molecular ion (C11H9NO2) would align with accurate mass calculations, similar to the 7-chloro-5-nitro variant (C8H3ClN2O3, m/z 253.0977 in ) .
Crystallographic Data
Crystal structures of isatin derivatives are refined using SHELXL () and OLEX2 ().
Biological Activity
1H-Indole-2,3-dione, 7-cyclopropyl- is a notable derivative of indole, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Overview of Indole Derivatives
Indole derivatives are significant in medicinal chemistry due to their wide-ranging biological activities. They have been studied for applications in treating various diseases, including cancer, infections, and inflammatory conditions. The specific cyclopropyl substitution in 1H-Indole-2,3-dione enhances its reactivity and biological profile compared to other indole derivatives.
Target Interactions
1H-Indole-2,3-dione, 7-cyclopropyl- interacts with multiple biological targets. Its primary mode of action involves cation and π interactions with various receptors and enzymes within the body. This interaction can modulate several biochemical pathways, leading to diverse cellular effects such as:
- Antiviral Activity : The compound has shown efficacy against various viral strains by inhibiting viral replication mechanisms.
- Anticancer Properties : It exhibits potential in inhibiting tumor growth through mechanisms that may include apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound can reduce inflammation by modulating cytokine production and inflammatory pathways .
Antiviral Properties
Recent studies have highlighted the antiviral potential of indole derivatives. For instance, certain indole-based compounds have been identified as inhibitors of hepatitis C virus (HCV) replication. These compounds demonstrated effective inhibition at low concentrations (EC50 values in the nanomolar range) while maintaining favorable pharmacokinetic profiles .
Anticancer Efficacy
Research has indicated that 1H-Indole-2,3-dione derivatives can target cancer cells effectively. In vitro studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 3.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 4.5 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.
Antimicrobial Activity
1H-Indole-2,3-dione, 7-cyclopropyl- has also been evaluated for antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results indicate a broad-spectrum antimicrobial effect, making it a candidate for further development in treating infectious diseases .
Comparative Analysis with Similar Compounds
When compared to other indole derivatives like Isatin and 7-Methoxy-1H-indole-2,3-dione, the unique cyclopropyl substitution in 1H-Indole-2,3-dione enhances its reactivity and biological activity profile. The following table summarizes key differences:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 1H-Indole-2,3-dione, 7-cyclopropyl- | Antiviral, anticancer, antimicrobial | Cyclopropyl substitution enhances activity |
| Isatin | Anticancer, anti-inflammatory | Less reactive than cyclopropyl derivative |
| 7-Methoxy-1H-indole-2,3-dione | Antimicrobial | Methoxy group alters solubility |
Case Studies and Research Findings
A study focused on the synthesis and evaluation of various indole derivatives demonstrated that those with cyclopropyl substitutions exhibited enhanced biological activities compared to their non-substituted counterparts. The research utilized molecular docking studies to predict binding affinities to target enzymes involved in cancer progression and viral replication .
Q & A
Basic: What are the structural features of 7-cyclopropyl-1H-indole-2,3-dione, and how do they influence reactivity?
The compound features an indole-2,3-dione (isatin) core substituted with a cyclopropyl group at position 7. The electron-withdrawing nature of the dione moiety (C2 and C3 carbonyl groups) enhances electrophilic reactivity, particularly at C5 and C7 positions. The cyclopropyl substituent introduces steric constraints and modulates electronic effects via its strained three-membered ring, which can influence regioselectivity in substitution reactions. For example, cyclopropane’s conjugation with the aromatic system may alter π-electron density, affecting nucleophilic attack or electrophilic substitution patterns .
Basic: What synthetic strategies are effective for introducing cyclopropyl groups to the isatin scaffold?
Cyclopropanation can be achieved via:
- Transition metal-catalyzed reactions : Palladium or copper catalysts facilitate cross-coupling with cyclopropylboronic acids or cyclopropane-containing halides.
- Cycloaddition approaches : [2+1] cycloaddition using carbenes or strained alkenes under photochemical conditions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates, while temperature control (e.g., 60–80°C) minimizes side reactions .
Advanced: How can crystallographic refinement resolve structural ambiguities in 7-cyclopropyl-1H-indole-2,3-dione derivatives?
- Twinning : Apply the
TWINandBASFcommands to model twinned data. For pseudo-merohedral twinning, refine twin laws via the HKLF 5 format. - Disorder : Split atomic positions with
PARTand apply restraints (e.g.,SADI,SIMU) to maintain geometric rationality. - High-resolution data : Utilize
SHELXL-2018features likeACTAfor anisotropic displacement parameters andHYPEfor hydrogen-bond network analysis. OLEX2 ( ) provides a graphical interface for real-time validation of hydrogen bonding and π-π stacking interactions .
Advanced: What thermodynamic properties are critical for stability assessment?
| Property | Value (kJ/mol) | Method | Reference |
|---|---|---|---|
| ΔfH°solid (Formation) | -268.2 ± 3.8 | Combustion | Stern & Klebs, 1933 |
| ΔcH°solid (Combustion) | -3594.5 ± 3.8 | Calorimetry | Cox & Pilcher, 1970 |
| ΔfusH (Fusion) | 27.82 | DSC | Martínez et al., 2003 |
These values predict thermal stability and solubility behavior, essential for designing storage conditions and solvent systems .
Advanced: How do solvent and reaction conditions optimize synthesis?
- Solvent polarity : Non-polar solvents (e.g., cyclohexane) favor cyclopropane ring stability, while polar solvents (e.g., DMSO) accelerate nucleophilic substitutions.
- Temperature : Lower temperatures (0–25°C) reduce side reactions in sensitive cyclopropane systems.
- Pressure : High-pressure reactors (1–5 atm) improve yields in gas-phase reactions (e.g., using ethylene for cyclopropanation) .
Advanced: What analytical techniques characterize this compound?
- GC-MS : Use SE-30 columns (Kovats RI: 1712) for retention index matching ( ).
- DSC : Measure melting points (193–195°C) and enthalpy of fusion (27.82 kJ/mol) to assess purity and polymorphism.
- XRD : Refine unit cell parameters (e.g., space group P21/c) to confirm cyclopropane geometry .
Advanced: How to address contradictions in biological activity data?
- Comparative assays : Test 7-cyclopropyl derivatives alongside 5-methyl or 6-fluoro analogs ( ) in standardized antimicrobial (MIC) or cytotoxicity (IC50) assays.
- SAR analysis : Correlate substituent effects (e.g., cyclopropyl vs. halogen) with activity. For example, brominated derivatives () show higher anticancer potency due to enhanced electrophilicity and target binding.
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II), highlighting cyclopropane’s role in hydrophobic pocket binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
